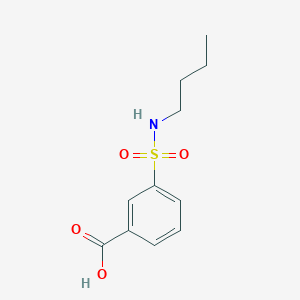

3-(Butylsulfamoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Butylsulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Properties and Spectral Analysis

- Benzoic acid derivatives, including compounds like 3-(Butylsulfamoyl)benzoic acid, are extensively studied for their molecular structure and vibrational spectra. Advances in Quantum chemical calculations, such as Density Functional Theory (DFT), and various spectral analyses (FT-IR, UV-Vis, NMR) have significantly contributed to understanding the molecular properties of these compounds. For instance, studies on 3,5-di-tert-butyl-4-hydroxy benzoic acid reveal intricate details about its structure, electronic properties, and potential applications in various fields, including pharmaceuticals and materials science (Mathammal et al., 2016).

Environmental Distribution and Impact

- The widespread use of benzoic acid derivatives in food, cosmetics, hygiene, and pharmaceutical products has led to their extensive distribution in the environment. Understanding their occurrence, distribution, and potential impacts on human health and ecosystems has become a focal point of research. Studies delve into the presence, metabolism, and toxicological aspects of these compounds, providing crucial insights into addressing environmental concerns and ensuring safety standards (del Olmo et al., 2017).

Role in Plant Growth and Stress Tolerance

- Research on benzoic acid derivatives also encompasses their role in plant biology. Compounds like this compound are explored for their regulatory roles in inducing stress tolerance in plants. Understanding the mechanisms through which these compounds impart stress tolerance can pave the way for developing robust agricultural practices and enhancing crop resilience against various stresses (Senaratna et al., 2004).

Pharmaceutical and Medical Applications

- The derivatives of benzoic acid have been found to possess various biological properties, making them a significant subject of study in pharmaceutical research. Investigations into their antimicrobial, anti-inflammatory, and antioxidant activities, among others, contribute to drug development and medical treatments. Studies on the synthesis and biological evaluation of novel derivatives further the understanding of their therapeutic potential and applications in medicine (Satpute et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(butylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-2-3-7-12-17(15,16)10-6-4-5-9(8-10)11(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZLEFLDGXHDDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588025 |

Source

|

| Record name | 3-(Butylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-16-2 |

Source

|

| Record name | 3-(Butylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)